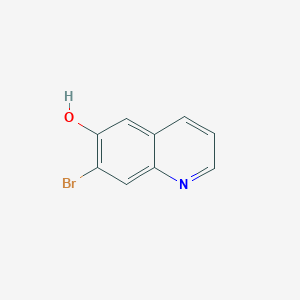

7-Bromoquinolin-6-ol

描述

Significance of the Quinoline (B57606) Moiety in Contemporary Organic Chemistry and Materials Science

The quinoline nucleus is a privileged structure, recognized for its prevalence in numerous natural products and synthetic compounds with significant biological activities and material properties researchgate.netrsc.orgchemrj.orgresearchgate.netijpsjournal.comresearchgate.netacs.orgrsc.orgdut.ac.za. In organic chemistry, it serves as a versatile building block for the synthesis of complex molecules. Its aromatic character, conferred by the fused ring system, contributes to its stability and allows for extensive electron delocalization, making it valuable in materials science, particularly in the development of organic semiconductors and optoelectronic devices fiveable.me.

Medicinal chemistry heavily relies on the quinoline scaffold due to its broad spectrum of pharmacological properties. Quinoline derivatives have demonstrated efficacy as antibacterial, anti-inflammatory, anti-cancer, anti-malarial, and anti-protozoal agents, among others researchgate.netchemrj.orgresearchgate.netijpsjournal.comresearchgate.netrsc.org. This wide range of bioactivities has positioned quinoline as a key pharmacophore in drug design, driving continuous efforts to synthesize novel derivatives with enhanced therapeutic potential rsc.orgresearchgate.netresearchgate.net. Beyond pharmaceuticals, quinolines also find applications as ligands, sensors, and luminescent materials researchgate.net.

Overview of Halogenation Strategies for Heterocyclic Systems

Halogenation is a fundamental transformation in organic synthesis, enabling the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules. These halogens can activate molecular moieties, serve as leaving groups, or participate in cross-coupling reactions, thereby facilitating the construction of carbon-carbon and carbon-heteroatom bonds rsc.orgmt.com. For heterocyclic systems like quinolines, halogenation strategies are critical for modulating electronic properties and creating diverse functionalized derivatives.

Several strategies exist for the halogenation of heterocycles. Electrophilic aromatic substitution is a common method for introducing halogens onto aromatic rings, often requiring Lewis acid catalysts to enhance the electrophilicity of the halogenating agent mt.com. For quinolines, direct C-H functionalization, often guided by specific directing groups, has emerged as a powerful approach to achieve regioselective halogenation rsc.org. These directing groups act as internal ligands, facilitating C-H activation and subsequent C-X bond formation with high precision rsc.org. Nucleophilic halogenation of heterocyclic N-oxides also provides a viable route to halogenated heterocycles researchgate.net. The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity and efficiency of the process, with different halogens offering distinct reactivity profiles and applications in subsequent synthetic steps mt.commdpi.com. Organohalides, including bromoquinolines, are indispensable precursors for organometallic reagents and are key building blocks in modern synthetic methodologies like cross-coupling reactions rsc.orgmt.com.

Structure

3D Structure

属性

IUPAC Name |

7-bromoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWCPOBQDFEVJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinolin 6 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the determination of molecular structures, offering detailed insights into the connectivity and environment of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information about the number, type, and neighboring environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of 7-Bromoquinolin-6-ol is expected to exhibit signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the hydroxyl proton. While specific detailed assignments for this compound were not directly found in the provided search results, general characteristics of quinoline derivatives suggest signals in the aromatic region (typically δ 7.0-9.0 ppm) vulcanchem.com. The hydroxyl proton (-OH) is often observed as a broad singlet, its chemical shift being highly dependent on the solvent and concentration, but typically appearing around δ 5-10 ppm vulcanchem.com.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will resonate at a characteristic chemical shift. The quinoline core, with its fused aromatic rings, will give rise to signals in the aromatic region (δ 110-160 ppm). The presence of the bromine atom and the hydroxyl group will influence the chemical shifts of the adjacent carbon atoms. Without specific experimental data for this compound, precise assignments are speculative, but typical ¹³C NMR data for quinoline derivatives can serve as a reference.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

COSY (Correlation Spectroscopy) : This technique reveals proton-proton couplings, typically through three bonds (³J H-H). By identifying which protons are coupled to each other, COSY spectra help to establish spin systems within the molecule, thereby aiding in the assignment of individual proton signals emerypharma.comresearchgate.netsdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate protons directly bonded to carbons (¹J C-H). They are invaluable for assigning ¹³C NMR signals by linking them to their corresponding protons, thus confirming the direct attachment of a proton to a specific carbon atom emerypharma.comresearchgate.netsdsu.eduyoutube.com.

Vibrational Spectroscopy

Vibrational spectroscopy probes the characteristic vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is widely used to identify functional groups based on their unique absorption frequencies (wavenumbers). For this compound, key functional groups expected to show characteristic absorptions include:

O-H stretching (hydroxyl group) : A broad absorption band typically observed in the region of 3200-3550 cm⁻¹ libretexts.orgspecac.com. In some cases, this band can appear as a sharper peak if hydrogen bonding is absent or weak specac.com.

Aromatic C-H stretching : Usually found in the region of 3000-3100 cm⁻¹ libretexts.orgpg.edu.pl.

Aromatic C=C stretching : Characteristic absorption bands are typically observed around 1500-1600 cm⁻¹ libretexts.orgspecac.compg.edu.pl.

C-O stretching (phenol) : Expected in the fingerprint region, often around 1050-1250 cm⁻¹ libretexts.orgspecac.com.

C-Br stretching : This bond typically absorbs in the lower wavenumber region, often below 800 cm⁻¹ specac.comresearchgate.net.

While specific FT-IR data for this compound was not fully detailed in the search results, a related compound, 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3 H )-quinazolinone, showed an -OH stretching vibration at 3550.32 cm⁻¹ and a C-Br stretching vibration around 576 cm⁻¹ researchgate.net.

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy, like FT-IR, provides information about molecular vibrations but through inelastic scattering of light. It is complementary to FT-IR and can be particularly useful for identifying non-polar bonds or vibrations that are weak in IR. For aromatic systems, Raman spectroscopy can effectively detect ring breathing modes and C-H bending vibrations. While specific Raman data for this compound was not found, Raman spectroscopy is generally used to study molecular vibrations and, in crystalline solids, can provide information on lattice dynamics rruff.inforesearchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's molecular weight and elemental composition. Different MS techniques offer varying levels of detail, from simple molecular weight determination to intricate structural analysis through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationchemscene.comsigmaaldrich.commissouri.edu

High-Resolution Mass Spectrometry (HRMS) is a sophisticated MS technique capable of measuring the mass of ions with very high accuracy, often to several decimal places. This precision allows for the determination of the exact mass of a molecule, which is calculated using the precise masses of its constituent isotopes libretexts.orgvulcanchem.com. By comparing the experimentally determined exact mass to theoretically calculated masses for potential molecular formulas, the elemental composition of a compound can be unequivocally confirmed vulcanchem.com.

For this compound, HRMS data is critical for verifying its molecular formula. The molecular formula for this compound is C₉H₆BrNO uni.luarizona.edu. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotopes of each element, has been determined to be 222.96274 Da arizona.edu. In experimental mass spectra, a molecular ion peak (or a protonated molecular ion, [M+H]⁺, depending on the ionization method) is typically observed. One study reported a molecular ion peak at m/z 223.96 ([M]⁺⁺) uni.lu, which is consistent with the expected mass of the protonated species, [M+H]⁺, given the monoisotopic mass arizona.edu. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions underscores its importance in structural elucidation vulcanchem.com.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₆BrNO | uni.luarizona.edu |

| Monoisotopic Mass | 222.96274 Da | arizona.edu |

| Observed Molecular Ion | m/z 223.96 | uni.lu |

Analysis of Fragmentation Patterns for Structural Confirmation

Following ionization, molecules in a mass spectrometer can undergo fragmentation, breaking down into smaller, charged fragments and neutral species. The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can be used to confirm its identity and elucidate structural features libretexts.orgchemguide.co.ukacdlabs.comsavemyexams.com.

Compounds containing bromine exhibit a distinctive isotopic signature in their mass spectra due to the presence of two major isotopes of bromine: ⁷⁹Br and ⁸¹Br, which occur in roughly equal natural abundance chemscene.com. This results in pairs of molecular ion peaks (M and M+2) and fragment ion peaks with similar intensities, separated by 2 mass units chemscene.com.

For this compound, specific fragmentation pathways have been identified. A significant fragment observed is at m/z 144, which corresponds to the loss of the bromine atom (Br) from the molecular ion uni.lu. The mass difference is approximately 223.96 (molecular ion) - 144 = 79.96, consistent with the mass of bromine. Another observed fragment occurs at m/z 116, attributed to the loss of both the bromine atom and a carbonyl group (CO) uni.lu. This suggests the cleavage of bonds adjacent to the quinoline ring and the hydroxyl group. The analysis of such fragmentation patterns helps to confirm the presence and location of functional groups and substituents within the molecule libretexts.orgchemguide.co.ukacdlabs.comsavemyexams.com.

Table 2: Key Fragmentation Patterns for this compound

| Fragment m/z | Mass Lost | Proposed Origin | Source |

| 223.96 | - | Molecular Ion | uni.lu |

| 144 | Br | Loss of Bromine | uni.lu |

| 116 | Br + CO | Loss of Bromine and Carbonyl | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisscience-softcon.desavemyexams.comsigmaaldrich.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Molecules with extended π-electron systems, such as aromatic compounds, absorb light in the UV-Vis region of the electromagnetic spectrum, leading to characteristic absorption bands (λmax) researchgate.net. The position and intensity of these bands provide insights into the extent of conjugation and the nature of the electronic transitions.

While quinoline derivatives are known to possess conjugated systems that absorb in the UV region researchgate.net, specific UV-Vis absorption data (e.g., λmax values) for this compound were not found in the provided search results. Therefore, a detailed analysis of its electronic transitions and conjugation based on experimental UV-Vis spectra cannot be presented here. Further spectroscopic studies would be required to obtain this information.

Solid State Structural Analysis and Crystallography of 7 Bromoquinolin 6 Ol

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional information about the arrangement of atoms in a crystalline solid. This method would be essential for the definitive characterization of the 7-Bromoquinolin-6-ol crystal structure.

Crystal System, Space Group, and Unit Cell Parameters

A successful SCXRD experiment would determine the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice. The unit cell parameters—the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ)—would also be precisely measured. This fundamental data defines the basic repeating unit of the crystal.

Interactive Data Table: Crystallographic Parameters of this compound (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Molecular Conformation, Bond Lengths, and Bond Angles

SCXRD analysis would reveal the exact conformation of the this compound molecule in the solid state, including the planarity of the quinoline (B57606) ring system and the orientation of the hydroxyl group. It would also provide precise measurements of all bond lengths and angles within the molecule. This information is crucial for understanding the electronic and steric properties of the compound.

Interactive Data Table: Selected Bond Lengths and Angles for this compound (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | Data not available |

| C-O | Data not available |

| O-H | Data not available |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking) in the Crystalline State

A key aspect of crystal engineering is understanding the non-covalent interactions that govern how molecules pack together. For this compound, SCXRD would identify and characterize intermolecular interactions such as:

Hydrogen Bonding: The hydroxyl group (-OH) and the quinoline nitrogen atom are potential sites for hydrogen bonding, which would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic quinoline rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The bromine atom could also participate in halogen bonding interactions.

Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the material.

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization and Polymorphism Studies

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. While it does not provide the same level of atomic detail as SCXRD, it is invaluable for:

Phase Identification: Confirming the identity and purity of a synthesized batch of this compound.

Polymorphism Studies: Investigating whether this compound can exist in different crystalline forms (polymorphs). Polymorphs can have different physical properties, such as solubility and melting point.

Without experimental data, a detailed discussion of the PXRD pattern and potential polymorphism of this compound is not possible.

Computational Chemistry and Theoretical Investigations of 7 Bromoquinolin 6 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are indispensable tools for understanding the intrinsic properties of molecules, providing insights into their electronic distribution, stability, and potential reaction pathways. For 7-Bromoquinolin-6-ol, these calculations aim to map its electronic landscape and predict its chemical reactivity.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is particularly effective for optimizing molecular geometries, determining ground-state energies, and calculating various electronic properties. For this compound, DFT calculations would establish its most stable three-dimensional structure and provide fundamental energetic data.

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The HOMO represents the region where a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO indicates the region where it is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO (band gap) is also a key indicator of a molecule's stability and excitation potential. For this compound, FMO analysis would reveal potential sites for electrophilic and nucleophilic attack, guiding predictions about its participation in chemical reactions.

No specific numerical HOMO/LUMO energy values or detailed reactivity predictions for this compound were found in the provided search results. However, such studies typically involve reporting the energy values (in eV) for the HOMO and LUMO, along with their spatial distribution (e.g., atomic contributions), to identify reactive centers.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the distribution of electron density around a molecule. It highlights regions of positive potential (electron-deficient, electrophilic sites) and negative potential (electron-rich, nucleophilic sites). For this compound, MEP maps would identify potential sites for non-covalent interactions, such as hydrogen bonding or interactions with charged species, and pinpoint areas most susceptible to nucleophilic or electrophilic attack.

Specific MEP maps or detailed analyses of charge distribution and interaction sites for this compound were not available in the search results. Typically, MEP calculations would generate a 3D surface colored according to potential values, clearly indicating regions of high electron density (red/yellow) and low electron density (blue/green).

Beyond FMOs, DFT enables the calculation of global reactivity descriptors that quantify a molecule's intrinsic reactivity. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. A harder molecule is less reactive. It is often approximated as (IP - EA) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ²/2η, where μ is the chemical potential (μ ≈ (IP + EA) / 2). A higher electrophilicity index indicates a stronger electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

No specific numerical values for global reactivity descriptors such as chemical hardness or electrophilicity index for this compound were found in the provided search results. These calculations would typically yield numerical values that allow for direct comparison with other chemical entities.

Hartree-Fock (HF) Methods for Comparative Theoretical Analysis

Hartree-Fock (HF) is an ab initio quantum mechanical method that provides a foundational approach to calculating molecular electronic structure. While often computationally less demanding than highly correlated methods, it serves as a valuable baseline for theoretical analysis. Comparing HF results with DFT calculations for this compound can offer insights into the accuracy and applicability of different theoretical models. HF methods, by solving the self-consistent field equations, can yield optimized geometries, total energies, and molecular orbital energies.

No specific comparative theoretical analyses using Hartree-Fock methods for this compound were identified in the search results. Such studies would typically present optimized geometries, energies, and orbital data obtained from both HF and DFT calculations, followed by a discussion of their agreement or discrepancies.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which are essential for their experimental characterization and identification. For this compound, predicting its vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can aid in confirming its structure and understanding its behavior in different environments.

Infrared (IR) Spectroscopy: Computational IR spectroscopy predicts the frequencies of vibrational modes and their intensities. This allows for the assignment of characteristic functional group stretches and bends, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR chemical shifts (¹H NMR, ¹³C NMR) and coupling constants can be compared with experimental data to verify the molecular structure and connectivity.

UV-Visible (UV-Vis) Spectroscopy: Calculations can predict the wavelengths of maximum absorption (λmax) and molar absorptivities, providing information about the electronic transitions within the molecule, particularly relevant for conjugated systems like quinolines.

While the search results mention the use of LCMS for characterization of this compound google.com, no specific computational predictions for its IR, NMR, or UV-Vis spectra were found. Typically, such computational studies would present tables of predicted peak frequencies, chemical shifts, or absorption maxima, often compared with experimental values if available.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural determination, and computational methods are widely used to simulate NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. Density Functional Theory (DFT), particularly using the Gauge-Including Atomic Orbitals (GIAO) method, is a standard approach for calculating NMR chemical shieldings scm.comajol.info. Various functionals, such as B3LYP and mPW1PW91, in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to achieve accurate predictions ajol.inforsc.org. These calculations provide ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants, which can be correlated with experimental data to confirm molecular structure and stereochemistry ajol.inforsc.orgsharif.edu.

Specific computational data for the NMR chemical shifts and coupling constants of this compound were not found within the provided search results. However, for related compounds, such studies typically involve optimizing the molecular geometry first, followed by the calculation of shielding tensors. The chemical shifts are then reported relative to a reference standard like tetramethylsilane (B1202638) (TMS) ajol.inforsc.org.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ¹JCH Coupling Constants (Hz) |

| Data not available | Data not available | Data not available |

Prediction of Vibrational Frequencies (IR, Raman)

The prediction of vibrational frequencies through Infrared (IR) and Raman spectroscopy is crucial for identifying functional groups and understanding molecular vibrations and structural features elixirpublishers.comnaturalspublishing.comresearchgate.net. Computational methods, predominantly DFT, are utilized to calculate these frequencies, which are then often scaled to match experimental values elixirpublishers.comnaturalspublishing.comresearchgate.net. Common computational setups involve the B3LYP functional with basis sets such as 6-31+G(d) or ccPVDZ elixirpublishers.comresearchgate.net. The comparison between calculated and experimental IR and Raman spectra helps in the unambiguous assignment of vibrational modes and provides insights into bonding characteristics elixirpublishers.comnaturalspublishing.comresearchgate.net.

Specific vibrational frequency data (IR and Raman) for this compound was not identified in the provided search results. Typically, these calculations involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The resulting wavenumbers are then compared with experimental spectra to validate the theoretical model elixirpublishers.comnaturalspublishing.comresearchgate.net.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Theoretical Modeling of Electronic Absorption Spectra (UV-Vis)

Theoretical modeling of electronic absorption spectra, particularly UV-Vis spectra, is essential for understanding a molecule's electronic structure and optical properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely adopted method for calculating excitation energies and predicting UV-Vis spectra respectprogram.orgfaccts.desharif.eduresearchgate.net. This approach, often combined with DFT functionals like B3LYP or CAM-B3LYP and various basis sets, allows for the simulation of absorption wavelengths and intensities faccts.desharif.eduresearchgate.net. These theoretical spectra can be compared with experimental data to understand electronic transitions, such as π-π* or n-π* transitions faccts.deresearchgate.net.

Specific data for the UV-Vis absorption spectra of this compound was not found within the provided search results. Such studies typically involve calculating the energies of electronic excited states and the probabilities of transitions between them, often using methods like TD-DFT with solvation models to mimic experimental conditions faccts.desharif.edu.

| Absorption Wavelength (nm) | Molar Absorptivity (ε) | Transition Type |

| Data not available | Data not available | Data not available |

Crystal Structure Prediction and Lattice Energy Calculations

Crystal Structure Prediction (CSP) and lattice energy calculations are vital for understanding the solid-state properties of organic molecules, including polymorphism and crystal packing. CSP methodologies aim to generate a comprehensive set of possible crystal structures and identify the most energetically stable polymorphs ucl.ac.ukchemrxiv.orguu.nlrsc.org. These processes often involve energy minimization using force fields and quantum chemical calculations, such as DFT, to determine lattice energies ucl.ac.ukchemrxiv.orguu.nlrsc.org. Software packages like DMACRYS, MOLPAK, and GAUSSIAN are commonly used in these workflows ucl.ac.ukchemrxiv.org.

While specific crystal structure prediction or lattice energy calculations for this compound were not found in the provided search results, related studies offer insights into the typical data generated. For instance, investigations into 7-Bromoquinolin-8-ol (B152725) reported its crystal structure as orthorhombic, with the space group Pbca, Z=8, Z'=1, and unit cell parameters a = 7.9551(12) Å, b = 17.981(3) Å, c = 15.125(2) Å, and a unit cell volume V = 2163.5(6) ų researchgate.net. These parameters, along with calculated atomic charges and dipole moments using DFT/B3LYP, provide a basis for understanding intermolecular interactions and molecular reactivity in the solid state researchgate.net.

| Crystal Structure Parameter | Value for 7-Bromoquinolin-8-ol (Illustrative) | Value for this compound |

| Space Group | Pbca | Data not available |

| Unit Cell: a (Å) | 7.9551(12) | Data not available |

| Unit Cell: b (Å) | 17.981(3) | Data not available |

| Unit Cell: c (Å) | 15.125(2) | Data not available |

| Unit Cell Volume (ų) | 2163.5(6) | Data not available |

| Lattice Energy (kJ/mol) | Data not available | Data not available |

Reactivity Studies and Advanced Derivatization Strategies for 7 Bromoquinolin 6 Ol

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine and Hydroxyl Groups

The quinoline (B57606) ring is an aromatic system, but the fusion of the benzene (B151609) and pyridine (B92270) rings results in a complex reactivity pattern. The hydroxyl group at the C-6 position is an activating, ortho-para directing group for electrophilic aromatic substitution, enhancing the reactivity of the C-5 and C-7 positions. Conversely, the bromine atom at C-7 is a deactivating, yet ortho-para directing group.

Nucleophilic Substitution: The bromine atom at the C-7 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. For example, reaction with sodium methoxide (B1231860) can lead to the substitution of the bromine atom to form 7-methoxyquinolin-6-ol, a reaction demonstrated in the synthesis of related methoxyquinolines. google.com

The hydroxyl group can also undergo nucleophilic reactions. It can be readily converted into an ether or an ester through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. These reactions are fundamental for modifying the molecule's solubility and electronic properties.

| Reaction Type | Reagent/Conditions | Expected Major Product |

| Electrophilic Substitution | ||

| Bromination | Br₂ / Lewis Acid | 5,7-Dibromoquinolin-6-ol |

| Nitration | HNO₃ / H₂SO₄ | 7-Bromo-5-nitroquinolin-6-ol |

| Nucleophilic Substitution | ||

| At C-7 (Br replacement) | CH₃ONa / Heat | 7-Methoxyquinolin-6-ol |

| At C-6 (OH reaction) | CH₃I / Base | 7-Bromo-6-methoxyquinoline |

Strategies for Further Functionalization of the Quinoline Ring System

Beyond the direct modification of the existing functional groups, advanced synthetic methods allow for the precise functionalization of the quinoline core itself.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds like quinoline, offering a more atom- and step-economical approach than traditional methods. mdpi.comnih.gov For quinoline derivatives, these methods often target specific C-H bonds based on their acidity and steric accessibility, or through the use of directing groups. nih.gov

In the context of 7-Bromoquinolin-6-ol, the C-8 position is a prime candidate for direct functionalization. Palladium-catalyzed C-H arylation, for example, has been shown to be effective for the C-2 and C-8 positions of the quinoline scaffold, depending on the reaction conditions and directing groups. mdpi.com The hydroxyl group at C-6 could potentially act as an endogenous directing group, guiding a metal catalyst to the C-5 or C-7 position; however, since C-7 is blocked, this could enhance selectivity for C-5 functionalization.

Modern organic synthesis provides several other strategies for derivatizing the quinoline ring. Halogen-metal exchange reactions, for instance, can convert the C-Br bond into a more reactive organometallic species. acs.orgscite.ai Reacting this compound with a strong base like n-butyllithium or a Grignard reagent precursor could generate a lithiated or magnesiated quinoline at the C-7 position. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups (e.g., aldehydes, carboxylic acids, alkyl chains).

Another innovative approach is dearomative functionalization, which disrupts the aromaticity of the quinoline system to introduce functionality. For instance, dearomative hydroboration can introduce boron at specific positions, which can then be further transformed into other functional groups. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligand on the metal catalyst. nih.gov

Formation of Coordination Complexes with Transition Metal Ions

The structure of this compound, with a nitrogen atom in the pyridine ring and an adjacent hydroxyl group, makes it an excellent candidate for acting as a chelating ligand, similar to the well-studied 8-hydroxyquinoline (B1678124). nih.gov

The fundamental principle behind the coordinating ability of this compound is the formation of a stable five-membered chelate ring with a metal ion. The nitrogen atom of the quinoline ring acts as a Lewis base, donating a lone pair of electrons, while the deprotonated hydroxyl group (quinolinolate) provides an anionic oxygen donor. This bidentate N,O-coordination mode is characteristic of hydroxyquinoline-type ligands. researchgate.netscirp.org This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. nih.gov The design of ligands based on the quinoline scaffold is a significant area of research for developing new therapeutic agents and catalysts. nih.gov

The formation and structure of metal complexes with this compound can be elucidated using various analytical techniques.

Spectroscopic Characterization:

FTIR Spectroscopy: Upon complexation, the broad O-H stretching band of the free ligand (typically around 3200 cm⁻¹) disappears, indicating deprotonation and coordination of the oxygen atom. researchgate.net Shifts in the C=N stretching frequency of the quinoline ring also provide evidence of coordination through the nitrogen atom.

UV-Visible Spectroscopy: The formation of a metal complex is usually accompanied by a shift in the absorption bands to longer wavelengths (bathochromic shift) and changes in absorbance intensity, which can be used to determine the stoichiometry of the complex, often found to be 1:2 (Metal:Ligand). scirp.orgresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons near the coordination sites (e.g., H-5 and H-8) upon complexation provide further evidence of metal binding. researchgate.net

Structural Characterization:

| Technique | Observation upon Complexation with a Transition Metal (e.g., Cu²⁺, Ni²⁺) | Information Gained |

| FTIR Spectroscopy | Disappearance of broad O-H stretch; shift in C=N and C-O stretching frequencies. | Evidence of deprotonation and coordination via oxygen and nitrogen atoms. researchgate.net |

| UV-Visible Spectroscopy | Bathochromic (red) shift of absorption maxima (e.g., from ~370 nm to longer wavelengths). scirp.org | Confirmation of complex formation; determination of metal-ligand stoichiometry. |

| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shifts of protons adjacent to the N and O donor atoms. | Confirmation of coordination sites in solution. researchgate.net |

| X-ray Crystallography | Determination of precise atomic positions. | Definitive coordination geometry, bond lengths, and angles. nih.gov |

Applications in Chemical Sciences and Advanced Materials Technology

Role as a Versatile Synthetic Intermediate

7-Bromoquinolin-6-ol serves as a foundational component in synthetic chemistry, offering pathways to more complex molecules. The presence of the bromine atom on the quinoline (B57606) ring is particularly significant, as it readily participates in a variety of cross-coupling reactions.

The bromine substituent in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkynyl groups. While specific research detailing the synthesis of complex organic architectures using this compound was not found in the provided search results, the general reactivity of aryl bromides in quinoline systems, as demonstrated by related compounds like 6-bromoquinolin-7-ol (B8223114) a2bchem.com, highlights its potential. Such reactions are crucial for building extended π-conjugated systems or complex drug-like molecules.

As a heterocyclic building block, this compound can be employed in the synthesis of various heterocyclic compounds. The quinoline scaffold itself is prevalent in many biologically active molecules and functional materials. Researchers have utilized quinoline derivatives in the synthesis of diverse heterocyclic systems, including those with potential pharmaceutical applications mdpi.com, ambeed.com. The bromine atom can be further functionalized or used to direct regioselective reactions, leading to a broad range of substituted quinolines and fused heterocyclic systems. However, specific examples of diverse heterocyclic compounds synthesized directly from this compound were not detailed in the available search findings.

Integration into Functional Materials

The unique electronic and structural properties of quinoline derivatives suggest their potential utility in advanced materials. While direct applications of this compound in this domain are not extensively documented in the provided literature, its structural characteristics imply potential roles in areas such as organic electronics and sensing.

Research into organic light-emitting diodes (OLEDs) and photonic materials often involves molecules with extended π-conjugation and specific electronic properties to facilitate light emission or other optical phenomena wikipedia.org. While direct studies involving this compound in OLEDs were not found, related quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated fluorescent properties and have been explored in the context of OLED device fabrication dergipark.org.tr. Furthermore, complexes of tin with quinoline derivatives have been noted for their application in OLEDs nih.gov, nih.gov, and other quinoline-based compounds have been investigated for their fluorescent characteristics ambeed.com.

The development of chemosensors and molecular recognition agents often relies on molecules capable of selective binding to specific analytes, accompanied by a detectable signal change, such as a fluorescence or colorimetric response mdpi.com, nevadogroup.com, researchgate.net. Quinoline scaffolds are recognized for their utility in designing fluorescent probes and ion sensors due to their inherent photophysical properties and the ability to incorporate binding sites researchgate.net. However, specific research detailing the use of this compound as a chemosensor or in molecular recognition studies was not identified in the provided search results.

In polymer science and macromolecular chemistry, functional monomers and building blocks are essential for creating polymers with tailored properties arctomsci.com, chemscene.com, lu.se, ksu.edu.sa. While direct applications of this compound in polymer synthesis or macromolecular materials were not found, related compounds, such as 6-bromoquinolin-7-ol, have been considered for immobilization on resins for combinatorial chemistry applications a2bchem.com. The potential exists for this compound to be incorporated into polymer backbones or side chains to impart specific functionalities, though this remains an area for further exploration.

Contribution to the Field of Dyes and Pigments

Based on the provided search results, no specific information was found detailing the contribution of this compound to the field of dyes and pigments. While related quinoline derivatives and other bromo-substituted quinolinols are mentioned in the context of dye synthesis and industrial applications bldpharm.combldpharm.comnih.govresearchgate.netacs.orgmedchemexpress.comresearchgate.netambeed.comarctomsci.com, direct research findings or documented uses of this compound in this area were not identified.

Future Research Directions and Emerging Perspectives for 7 Bromoquinolin 6 Ol

Exploration of Novel Reactivity Pathways and Mechanistic Insights

Understanding the nuanced reactivity of 7-Bromoquinolin-6-ol is paramount for unlocking its full potential. Future research will delve into novel functionalization pathways, particularly those involving C-H activation and selective transformations of the bromine and hydroxyl substituents. Studies on related quinoline (B57606) derivatives have demonstrated the efficacy of C-H functionalization at various positions, often guided by directing groups or metal catalysts acs.orgrsc.orgresearchgate.netresearchgate.net. Exploring regioselective cross-coupling reactions at the C-7 bromine atom with various nucleophiles and electrophiles, as well as novel transformations of the C-6 hydroxyl group (e.g., etherification, esterification, or its use as a directing group), represent significant opportunities. Mechanistic investigations will be central, employing advanced techniques to elucidate reaction pathways. For example, understanding the role of intermediates in complex transformations, such as those involving metal catalysis or cascade reactions, is an active area of research acs.orgnih.govrsc.orgnih.gov. The development of new reaction methodologies that exploit the unique electronic and steric properties of the 7-bromo-6-hydroxyquinoline scaffold will be a key focus.

Application of Advanced In Situ and Operando Characterization Techniques for Reaction Monitoring and Catalysis Studies

The real-time monitoring of reactions involving this compound and its derivatives will be significantly enhanced by the application of advanced in situ and operando characterization techniques. These methods provide invaluable insights into reaction mechanisms, intermediate identification, and catalyst behavior under actual reaction conditions nih.govwikipedia.orgnumberanalytics.comacs.orgacs.orgmpg.deacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ultrafast 2D NMR and flow NMR, is emerging as a powerful tool for tracking reaction progress, identifying transient intermediates, and determining kinetic parameters in real-time acs.orgmpg.deacs.orgresearchgate.netresearchgate.net. Operando spectroscopy, including techniques like IR, Raman, and X-ray absorption spectroscopy (XAS), is crucial for understanding the dynamic changes in catalyst structure and electronic state during catalytic cycles wikipedia.orgacs.orgrsc.orgesrf.frresearchgate.net. Mass spectrometry (MS) also plays a vital role in detecting and characterizing reactive intermediates, especially in challenging reactions like C-H activations rsc.orgnih.govnumberanalytics.com. The integration of these techniques will enable a deeper understanding of reaction kinetics, selectivity, and deactivation pathways, thereby facilitating the rational design of more efficient catalytic systems and synthetic protocols.

Deeper Computational Insights into Complex Reactivity and Material Properties

Computational chemistry offers a powerful suite of tools to predict and understand the reactivity and properties of this compound. Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms, transition states, and the electronic properties of molecules, which can guide synthetic strategy development and catalyst design acs.orgrsc.org. Machine learning (ML) approaches are rapidly advancing the field of reaction prediction, enabling the forecasting of reaction outcomes, yields, and selectivity based on large datasets ijnc.iraimlic.commi-6.co.jpneurips.cc. ML models can also be employed for virtual screening and the design of novel materials by predicting structure-property relationships. Future research will leverage these computational methods to explore complex reactivity patterns, predict regioselectivity in functionalization reactions, and screen potential applications of the this compound scaffold in various fields. The integration of quantum chemical calculations with ML models is expected to further enhance predictive accuracy and accelerate the discovery process ijnc.irrsc.org.

Design of Next-Generation Materials Incorporating the this compound Scaffold

The unique structural features of this compound, including its aromatic quinoline core, electron-rich hydroxyl group, and reactive bromine atom, make it a promising building block for next-generation materials. Future research will focus on designing and synthesizing novel materials that incorporate this scaffold for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the inherent photophysical and electronic properties of quinoline derivatives mdpi.com. The bromine atom provides a handle for facile functionalization via cross-coupling reactions, enabling the construction of extended π-conjugated systems or polymers. The hydroxyl group can be utilized for further modification or to influence intermolecular interactions, such as hydrogen bonding, which are critical for material assembly and performance. Research into quinoline-based polymers, luminescent materials, and supramolecular assemblies is an active area, and the specific functionalization pattern of this compound offers opportunities for tailored material properties. The development of novel functional materials will benefit from the combined expertise in synthetic chemistry, materials science, and computational modeling.

Compound List:

this compound

常见问题

What are the optimal synthetic routes and reaction conditions for preparing 7-Bromoquinolin-6-ol with high purity?

Basic Research Question

The synthesis of this compound typically involves bromination of a quinolinol precursor. Key reagents include brominating agents like -bromosuccinimide (NBS) or molecular bromine () under controlled conditions. For example, bromination at the 7-position of quinolin-6-ol derivatives often requires regioselective control, which can be achieved using Lewis acids (e.g., ) or solvent polarity adjustments . Post-synthesis, purification via column chromatography or recrystallization ensures >98% purity, validated by HPLC and NMR (e.g., -NMR for bromine-induced deshielding effects) .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify bromine-induced shifts (e.g., downfield shifts for protons near Br).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 224.054 (CHBrNO) .

- HPLC : Purity >98% is verified using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) .

Certificates of Analysis (COA) and Safety Data Sheets (SDS) from suppliers should align with these results .

What in vitro models are suitable for assessing the anti-inflammatory activity of this compound?

Advanced Research Question

Dose-dependent cytokine inhibition assays (e.g., TNF-α, IL-6) in macrophage-like cell lines (RAW 264.7 or THP-1) are standard. For instance:

| Cytokine | Control (pg/mL) | This compound (10 µM) |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 300 | 180 |

| Comparisons with analogs (e.g., 3-Chloro-6-methoxyquinolin-4-ol) highlight the role of bromine in enhancing potency . IC values should be cross-validated using ELISA and Western blotting for protein expression. |

How does the bromine substituent at the 7-position influence the compound’s pharmacokinetic properties?

Advanced Research Question

Bromine’s electronegativity and steric effects alter lipophilicity (logP) and metabolic stability. Computational tools predict logP increases by ~0.5 units compared to non-brominated analogs, enhancing membrane permeability but potentially reducing aqueous solubility . In vitro microsomal assays (human liver microsomes) quantify metabolic half-life, while LC-MS/MS tracks metabolite formation (e.g., debromination products). Comparative studies with 6-methoxyquinoline derivatives reveal bromine’s resistance to oxidative metabolism .

How should researchers resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Question

Discrepancies in IC values (e.g., higher toxicity in cancer vs. normal cells) require:

- Dose-Response Replication : Validate results across ≥3 independent experiments.

- Mechanistic Profiling : Assess apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 8-(Bromomethyl)-6-fluoroquinoline) to isolate substituent-specific effects .

Data normalization to cell viability controls (e.g., MTT assay) and adherence to FDA guidelines for in vitro toxicity studies reduce variability .

What strategies ensure ethical and compliant sharing of pharmacological data for this compound?

Advanced Research Question

Balancing open science with privacy involves:

- De-identification : Remove patient-specific data from clinical cohorts.

- Controlled Access : Use repositories like EPA DSSTox or PubChem, which comply with GDPR and IRB protocols .

- Consent Clauses : Include explicit terms for data reuse in informed consent forms, as recommended by the Charité Institutional Review Board .

How can AI-driven retrosynthesis tools improve route optimization for this compound?

Advanced Research Question

AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose low-cost, high-yield pathways. For example:

- Template Relevance Models : Prioritize bromination reactions with >80% reported success rates.

- Green Chemistry Metrics : Minimize hazardous byproducts (e.g., HBr gas) by suggesting alternatives like flow chemistry .

Validation via small-scale trials and DFT calculations (e.g., Gibbs free energy of intermediates) ensures feasibility .

What are the critical quality control parameters for scaling up this compound synthesis?

Basic Research Question

Key parameters include:

- Residual Solvents : GC-MS monitoring to meet ICH Q3C limits (e.g., <500 ppm for DMSO).

- Heavy Metals : ICP-MS analysis for Pb/Cd/As (<10 ppm).

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

How does this compound compare to chlorinated analogs in antimicrobial activity?

Advanced Research Question

Structure-activity relationship (SAR) studies show bromine’s superior efficacy in resistant strains:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 1.2 | Staphylococcus aureus |

| 7-Chloroquinolin-6-ol | 2.5 | S. aureus |

| Mechanistic studies (e.g., bacterial membrane disruption assays) and molecular docking (e.g., binding to FabI enzyme) explain bromine’s enhanced interactions . |

What are the best practices for reconciling conflicting bioactivity data in preclinical studies?

Advanced Research Question

Address contradictions via:

- Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., fixed-effects models).

- Experimental Replication : Independent labs using standardized protocols (e.g., OECD guidelines).

- Bias Mitigation : Blinded endpoint assessments and randomization, as outlined in ICH harmonization guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。